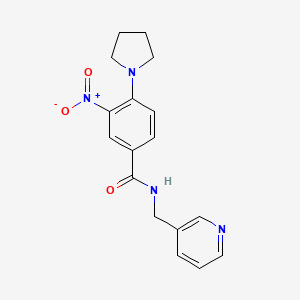![molecular formula C18H12Cl2N2O3 B4400765 N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4400765.png)
N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide
Übersicht
Beschreibung
N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a novel and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme involved in the signaling pathways of B cells, which play a crucial role in the immune system. TAK-659 has been found to have potential therapeutic applications in the treatment of various B cell-mediated diseases, including autoimmune diseases, B cell malignancies, and graft-versus-host disease.
Wirkmechanismus
N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide exerts its pharmacological effects by selectively inhibiting BTK, which is a key enzyme in the B cell receptor signaling pathway. BTK activation leads to the activation of downstream signaling pathways, including the PI3K/Akt pathway, which is involved in B cell proliferation, survival, and activation. By inhibiting BTK, this compound blocks the activation of these pathways, leading to the suppression of B cell-mediated immune responses.
Biochemical and Physiological Effects:
In preclinical models, this compound has been found to have several biochemical and physiological effects, including the inhibition of B cell proliferation, survival, and activation, as well as the enhancement of T cell and natural killer cell activity. This compound has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases and graft-versus-host disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide for lab experiments is its selectivity for BTK, which allows for the specific inhibition of B cell-mediated immune responses. This selectivity also reduces the potential for off-target effects, which can complicate data interpretation. However, the limitations of this compound include its low solubility and poor bioavailability, which can affect its pharmacokinetic properties and limit its use in in vivo studies.
Zukünftige Richtungen
Several future directions for the research and development of N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide can be identified. One potential direction is the investigation of its therapeutic potential in other B cell-mediated diseases, such as rheumatoid arthritis and lupus. Another direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in in vivo studies. Additionally, the combination of this compound with other immunomodulatory agents, such as checkpoint inhibitors and monoclonal antibodies, may enhance its therapeutic potential in the treatment of cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of autoimmune diseases, B cell malignancies, and graft-versus-host disease. In these studies, this compound has been found to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation, survival, and activation. This compound has also been shown to enhance the activity of other immune cells, such as T cells and natural killer cells, which play an important role in the immune response.
Eigenschaften
IUPAC Name |
N-[2-[(3,4-dichlorobenzoyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c19-12-8-7-11(10-13(12)20)17(23)21-14-4-1-2-5-15(14)22-18(24)16-6-3-9-25-16/h1-10H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFYTAVIBGKCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-3-methyl-N-(2-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4400683.png)

![1-{4-[3-(dimethylamino)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4400690.png)
![5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4400696.png)
![4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400722.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400730.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4400747.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4400757.png)

![N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4400770.png)
![N-(1-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4400773.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4400782.png)
![2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B4400785.png)
![1-{2-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4400788.png)